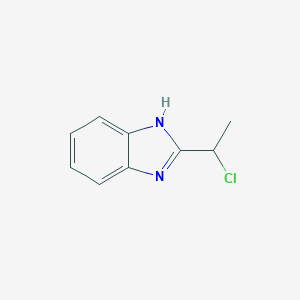

2-(1-Chloro-ethyl)-1H-benzoimidazole

Vue d'ensemble

Description

2-(1-Chloro-ethyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. The presence of a chlorine atom in the ethyl group attached to the benzimidazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-ethyl)-1H-benzoimidazole typically involves the reaction of benzimidazole with 1-chloroethane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the benzimidazole, followed by the addition of 1-chloroethane to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Chloro-ethyl)-1H-benzoimidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the ethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzimidazoles with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include amines and alcohols.

Applications De Recherche Scientifique

Synthesis of 2-(1-Chloro-ethyl)-1H-benzoimidazole

The synthesis of this compound typically involves the condensation of o-phenylenediamine with chloroacetaldehyde or its derivatives. Characterization of the compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming the successful formation of the benzoimidazole structure.

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits notable antifungal and antibacterial activities. Studies have shown that derivatives of benzoimidazole can effectively inhibit fungal growth and demonstrate cytotoxic effects against various cancer cell lines. The presence of the chloroethyl group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration .

Table 1: Biological Activity Summary

Antiviral Activity

The antiviral properties of benzimidazole derivatives, including this compound, have been explored against various viral strains such as human immunodeficiency virus (HIV), hepatitis B and C viruses, and herpes simplex virus. Some studies report significant inhibition of viral replication, indicating a promising avenue for therapeutic development .

Anticancer Potential

Recent studies have focused on the anticancer potential of benzoimidazole derivatives. Notably, compounds similar to this compound have shown effectiveness against cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The compound's unique structure may enhance its efficacy compared to other benzimidazole derivatives .

Case Studies

Several case studies have highlighted the applications of this compound in pharmacology:

- Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds containing chloro groups displayed significant inhibition against both bacterial and fungal strains, with some exhibiting MIC values lower than those of standard treatments .

- Anticancer Research : In a study investigating N-substituted benzimidazole derivatives, researchers found that certain compounds demonstrated enhanced antiproliferative activity against breast cancer cell lines. The findings suggest that modifications to the benzimidazole structure can lead to improved therapeutic agents for cancer treatment .

Mécanisme D'action

The mechanism of action of 2-(1-Chloro-ethyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The chlorine atom in the ethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Chloroethyl chloroformate: Used as a reagent in organic synthesis.

Ethyl chloroformate: An organic compound used in the formation of carboxylic anhydrides.

1-Chloro-2-ethylbenzene: A related compound with different chemical properties.

Uniqueness

2-(1-Chloro-ethyl)-1H-benzoimidazole is unique due to its specific structure, which combines the benzimidazole ring with a 1-chloroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

2-(1-Chloro-ethyl)-1H-benzoimidazole, a compound with the chemical formula C9H9ClN2 and CAS number 19275-82-2, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by data tables and research findings.

| Property | Details |

|---|---|

| Molecular Formula | C9H9ClN2 |

| Molecular Weight | 182.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 19275-82-2 |

Antimicrobial Activity

Research indicates that benzoimidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for this compound derivatives range from 25 to 62.5 µg/mL against fungal strains, comparable to standard antifungal agents like ketoconazole .

- In vitro studies revealed that compounds with similar structures exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values often below 10 µg/mL .

Anticancer Activity

The anticancer potential of benzoimidazole derivatives has been extensively studied. The following table summarizes findings from various studies on cell inhibition percentages against different cancer types:

| Cancer Type | Cell Inhibition (%) |

|---|---|

| Melanoma | 100.91 to 155.86 |

| Ovarian Cancer | 80.88 to 88.68 |

| Renal Cancer | 50.97 to 100.50 |

| Prostate Cancer | 57.97 to 78.57 |

| Breast Cancer | 63.24 to 99.28 |

| Non-Small Cell Lung Cancer | 58.45 to 133.56 |

| Colon Cancer | 42.48 to 129.12 |

| CNS Cancer | 62.03 to 149.27 |

These results indicate that compounds based on the benzoimidazole scaffold can induce significant cytotoxicity across a range of cancer cell lines, suggesting their potential as therapeutic agents in oncology .

The mechanism of action for benzoimidazole derivatives, including the chloroethyl variant, typically involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival:

- Enzyme Inhibition : Studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Apoptosis Induction : Evidence points towards the ability of these compounds to trigger apoptosis in cancer cells, leading to programmed cell death.

- Molecular Targeting : Research indicates interactions with molecular targets such as EGFR and BRAFV600E, which are pivotal in various cancers .

Case Studies

Several case studies highlight the effectiveness of benzoimidazole derivatives:

- Study on Melanoma Cells : A derivative showed complete cell death in melanoma cells with an IC50 value significantly lower than that of conventional therapies.

- Ovarian Cancer Research : Another study indicated that a related compound achieved over 80% inhibition in ovarian cancer cell lines, demonstrating its potential as a treatment option .

Propriétés

IUPAC Name |

2-(1-chloroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBWNZYXAJCPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402199 | |

| Record name | 2-(1-Chloro-ethyl)-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19275-82-2 | |

| Record name | 2-(1-Chloro-ethyl)-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.